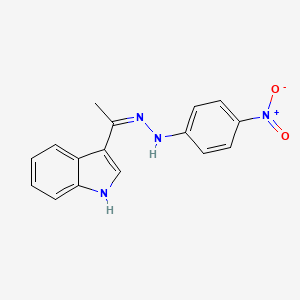![molecular formula C17H14N4OS B6060687 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone, also known as BZQ, is a small molecule compound that has been widely studied for its potential therapeutic applications. BZQ is a quinazolinone derivative that has a benzimidazole moiety attached to it. This unique structure makes BZQ an interesting compound to study, as it has been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinase C (PKC) and DNA topoisomerase II. It has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows for the study of its effects on intracellular targets. However, one limitation of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. One area of research could be the development of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone analogs that have improved pharmacological properties. Another area of research could be the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in animal models could provide valuable information on its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate. This reaction results in the formation of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. Another method involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thioacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, antibacterial, and antiviral activities. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-[1-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10(23-17-19-13-8-4-5-9-14(13)20-17)15-18-12-7-3-2-6-11(12)16(22)21-15/h2-10H,1H3,(H,19,20)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVCCPNKJVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-benzimidazol-2-ylthio)ethyl]quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)
![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)


![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)
